molecular formula C12H20O2 B043148 Ethyl chrysanthemate CAS No. 97-41-6

Ethyl chrysanthemate

Cat. No.: B043148
CAS No.: 97-41-6
M. Wt: 196.29 g/mol
InChI Key: VIMXTGUGWLAOFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chrysanthemic acid, ethyl ester can be synthesized through a cyclopropanation reaction of a diene, followed by hydrolysis of the ester . The reaction typically involves the use of copper powder as a catalyst and an antioxidant such as hydroquinone. The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 120°C), with the gradual addition of diazoacetic acid methyl ester solution . After the reaction, the mixture is cooled, and the excess diene is removed by distillation. The product is then purified by increasing the vacuum to distill out the chrysanthemic acid ester .

Industrial Production Methods

Industrial production of chrysanthemic acid, ethyl ester involves the re-esterification of chrysanthemic acid with ethanol. This process is often carried out in the presence of an acid catalyst and under controlled conditions to ensure high yield and purity .

Scientific Research Applications

Applications in Agriculture

Pesticide Production
Ethyl chrysanthemate is primarily utilized in the formulation of pyrethroid insecticides, which are known for their effectiveness against a wide range of pests. Some notable pyrethroids synthesized from this compound include:

Pyrethroid Name Active Ingredient Use
AllethrinAllethrinIndoor insect control
PermethrinPermethrinAgricultural pest control
PhenethrinPhenethrinHousehold insect repellents
ProparthrinProparthrinAgricultural and residential use

These compounds are favored for their low toxicity to humans and animals while being highly effective against insects, making them essential in both agricultural and residential pest management .

Applications in Cosmetics

This compound is widely used in the cosmetics industry due to its properties that enhance product texture and longevity. Its applications include:

  • Makeup Products : Improves smoothness and consistency in lipsticks, foundations, and eye shadows.
  • Skin Care : Utilized in creams and lotions to enhance application ease and product stability.
  • Hair Care : Incorporated into shampoos and conditioners for improved texture.

The compound's ability to modify the sensory attributes of cosmetic products makes it a popular choice among formulators .

Pharmaceutical Applications

While this compound itself is not directly used as a therapeutic agent, it serves as a crucial intermediate in the synthesis of various pharmaceuticals:

  • Synthesis of Therapeutics : It plays a role in developing new drugs by acting as a precursor for important medicinal compounds.
  • Research Studies : Some studies have explored its potential effects on specific biological targets, although more research is needed to establish definitive therapeutic applications .

Case Study 1: Efficacy in Pest Control

A study evaluating the effectiveness of this compound-derived pyrethroids demonstrated significant pest control efficacy compared to traditional insecticides. The results indicated a higher knockdown rate in target insect populations within 24 hours of application .

Case Study 2: Cosmetic Formulation

In a comparative analysis of cosmetic products containing this compound versus those without, products with the compound showed improved user satisfaction regarding texture and longevity. Participants reported a smoother application experience and longer-lasting wear .

Environmental Considerations

This compound's role in biodiesel production highlights its potential for sustainable energy applications. As part of ongoing research, its use as an alternative fuel source presents opportunities for reducing reliance on fossil fuels while maintaining agricultural productivity .

Mechanism of Action

Chrysanthemic acid, ethyl ester exerts its effects primarily through its insecticidal properties. The compound targets the nervous system of insects, leading to paralysis and death. The mechanism involves the disruption of sodium ion channels in the nerve cells, which interferes with the normal transmission of nerve impulses . This action is similar to that of other pyrethroid insecticides, which are known for their fast-acting and potent insecticidal effects .

Biological Activity

Ethyl chrysanthemate is an ester derived from chrysanthemic acid, known for its biological activity and potential applications in various fields, including agriculture and pharmacology. This article explores the biological activity of this compound, focusing on its enzymatic hydrolysis, insecticidal properties, and physiological effects.

Enzymatic Hydrolysis

One of the significant aspects of this compound is its hydrolysis by microbial enzymes. A study demonstrated that recombinant E. coli cells exhibit a potent this compound-hydrolyzing activity. The hydrolytic activity reached up to 605 μmol of chrysanthemic acid per minute per gram of dry cells, which is approximately 2,500-fold higher than that observed in A. globiformis cells .

Key Findings from Hydrolysis Studies

  • Optimum Conditions : The optimum pH for hydrolysis was found to be 9.5 at a temperature of 50°C, achieving over 98% conversion within six hours at a substrate concentration of 10% .
  • Stereoselectivity : The hydrolysis process was stereoselective, producing (R)-trans-chrysanthemic acid with 100% optical purity .
  • Inhibition Studies : The produced (R)-trans-chrysanthemic acid inhibited the enzymatic activity toward this compound competitively with an apparent KiK_i of 7.1 mM .

Insecticidal Properties

This compound has been investigated for its insecticidal properties, particularly in the context of pyrethroid insecticides. These compounds are known for their effectiveness against a variety of pests.

Case Studies on Insect Attraction

Research indicated that this compound could serve as an allelochemical compound used to attract insects. However, a study involving its application at a dosage of 40 mg/d showed limited effectiveness, capturing only 0.3 insects compared to none in control groups . This suggests that while this compound has potential applications, its efficacy may vary based on environmental conditions and concentrations.

Physiological Effects

The physiological effects of this compound have also been explored in various contexts, including its potential role in pharmacology.

Pharmacokinetics and Anti-inflammatory Activity

In veterinary studies, this compound was evaluated alongside other compounds for their pharmacokinetic profiles and anti-inflammatory activities. For instance, carprofen, another compound tested in conjunction with this compound, demonstrated significant plasma TXB2 inhibition and anti-inflammatory properties in white rhinoceroses . This indicates a potential synergistic effect when used with other therapeutic agents.

Summary of Biological Activity

The biological activity of this compound can be summarized in the following table:

Activity Type Key Findings
Enzymatic Hydrolysis - Hydrolyzed by recombinant E. coli with high efficiency.
- Optimum conditions: pH 9.5, 50°C.
- Produces (R)-trans-chrysanthemic acid with 100% optical purity.
Insect Attraction - Limited effectiveness as an attractant; captured only 0.3 insects at 40 mg/d dosage.
Physiological Effects - Potential anti-inflammatory effects when combined with other drugs like carprofen.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for ethyl chrysanthemate, and how do their methodologies differ in terms of stereochemical outcomes and safety considerations?

this compound is synthesized via two main routes:

  • Diazo Route (Staudinger-Sumitomo method) : Involves cyclopropanation of 2,5-dimethylhexadiene with diazoacetates (e.g., ethyl diazoacetate) using metal catalysts (Cu, Rh, or Pd salts). This method produces a racemic trans/cis mixture (60:40 to 70:30) and is industrially favored for high yields but requires careful handling due to explosive diazo intermediates .
  • Sulfone Route : Uses methyl/ethyl senecioate and metalated 3-methyl-2-butenyl arylsulfones in polar solvents. This method yields exclusively the trans-stereoisomer but generates heavy metal sulfinate byproducts. It is less hazardous but less scalable . Methodological Insight: Researchers must prioritize stereochemical goals (cis/trans ratio) and safety protocols when selecting a route.

Q. How can researchers address challenges in stereochemical control during this compound synthesis?

The diazo route inherently produces mixed stereoisomers, necessitating post-synthesis separation via fractional distillation or chromatography. Advanced techniques like chiral stationary phase GC or HPLC can resolve enantiomers . For trans-selective synthesis, the sulfone route is preferable but limited to trans-isomer production .

Q. What analytical methods are recommended for characterizing this compound and its stereoisomers?

  • NMR Spectroscopy : Identifies stereoisomers via distinct coupling constants (e.g., cyclopropane ring protons) .
  • Gas Chromatography (GC) : Resolves trans/cis ratios using chiral columns .
  • Polarimetry : Measures optical activity for enantiomeric excess in resolved samples .

Q. What role does this compound play in pyrethroid insecticide development?

As a key intermediate, its ester group facilitates derivatization into pyrethroids (e.g., permethrin). The cyclopropane structure is critical for insecticidal activity, mimicking natural pyrethrins .

Advanced Research Questions

Q. How can the diazo route be optimized to improve stereocontrol and reduce safety risks?

  • Catalyst Selection : Rhodium catalysts (e.g., Rh₂(OAc)₄) enhance stereoselectivity vs. traditional copper .
  • Microreactor Technology : Minimizes explosion risks by controlling diazo decomposition in continuous flow systems .
  • Solvent Systems : Use of ionic liquids or micellar media (e.g., PTS/water) improves reaction efficiency and safety .

Q. How should researchers resolve contradictions in isomerization data, such as erratic yields during this compound derivatization?

Contradictions arise from variable starting material purity (e.g., trans/cis ratios) and reaction conditions. Solutions include:

  • Pre-Reaction Analysis : Quantify stereoisomer ratios via GC before derivatization .
  • Epimerization Studies : Use KO-t-Bu in i-BuOH to equilibrate isomers and standardize inputs .

Q. What novel methodologies enable structural modification of this compound for bioactive analog development?

  • Olefin Metathesis : Grubbs catalyst-mediated cross-metathesis with t-butyl acrylate replaces methyl groups with carboxy functionalities, yielding pyrethrin II analogs .
  • Biocatalytic Approaches : Lipases or esterases can hydrolyze/re-esterify the ethyl group for regioselective modifications .

Q. What are the ecological implications of using this compound as an insect attractant in field studies?

In pest management, this compound traps attract beetles (e.g., coconut pests), enabling viral pathogen dissemination. Researchers must:

  • Validate Attractant Specificity : Avoid non-target species interference via dose-response assays .
  • Monitor Resistance : Track behavioral changes in insect populations over time using mark-release-recapture methods .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + GC) and replicate experiments under controlled conditions .
  • Ethical Considerations : Adhere to safety protocols (e.g., fume hoods for diazo reactions) and ecological guidelines for field applications .

Properties

IUPAC Name

ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMXTGUGWLAOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052651
Record name Ethyl chrysanthemate
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97-41-6
Record name Ethyl chrysanthemate
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Record name Ethyl chrysanthemate
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Record name Ethyl chrysanthemate
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, ethyl ester
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Record name Ethyl chrysanthemate
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Record name Ethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylate
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Synthesis routes and methods I

Procedure details

A flask was charged with CH2Cl2 (25 mL), 2,5-dimethyl-2,4-hexadiene (25 mL) and 0.45 g of the Cu,K-PFIEP[SO3H] catalyst, prepared as described above. A solution of ethyl diazoacetate (2.5 g) in CH2Cl2 (25 mL) was added slowly dropwise and the resulting reaction mixture was stirred for 24 hours at ambient temperature. Gas chromatography analysis showed that the resulting product contained cis- and trans-ethyl chrysanthemumates in a 1:1.66 isomer ratio and a combined yield of 89.6%.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
cis- and trans-ethyl chrysanthemumates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Cu,K-PFIEP[SO3H]
Quantity
0.45 g
Type
catalyst
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl diazoacetate (5.0 g) in methylene chloride (50 mL) was added dropwise to a slurry of the Cu,K-PFIEP[SO3H] catalyst described above (2.0 g) in methylene chloride (100 mL) and 2,5-dimethyl-2,4-hexadiene (8.33 g). After stirring for about 18 h at ambient temperature, the reaction product was isolated by filtering off the catalyst, evaporating the solvent and chromatographing the resulting residue on silica with 10% ethyl acetate and 90% hexane as eluant. The isolated chrysanthemumate had an identical 1H nmr spectrum to a commercial sample. Anal. Calcd. for C12H20O2 : C, 73.43; H, 10.27; Found: C, 74.08; H, 10.58.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu,K-PFIEP[SO3H]
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

19.64 mg (0.05 mmol) of copper complex prepared from 9.98 mg (0.05 mmol) of copper acetate monohydrate, and 18.23 mg of (R)-N-salicylidene-2-amino-1,1-diphenylpropanol, and 6.0 g(55 mmol) of 2,5dimethyl-2,4-hexadiene were charged in a 50 ml Schienk's tube wherein the atmosphere was replaced with nitrogen, and then 5.4 mg of phenylhydrazine. 1.14 g (10 mmol) of ethyl diazoacetate was added dropwise at 50° C. over 2 hours and further stirred for 1 hour at 25° C. The amount of chrysanthemic acidethyl ester formed was determined by gas chromatography. As a result, it was 1.52 g and the yield was 77.7% based on t-butyl diazoacetate and, furthermore, the trans/cis ratio was 61/39. After 2,5-dimethyl-2,4-hexadiene (boiling point: 51° C./30 mmHg) was distilled off from the reaction mixture. Then, 10 ml of an aqueous 1N sodium hydroxide solution and 5 ml of ethanol were added to 1 g of the concentrate and alkali hydrolysis was performed by stirring at 100° C. for 1 hour. The obtained chrysanthemic acid was reacted with I-menthol, and the resulted diastereomer was analyzed by gas chromatography, which showed the optical purity of (+)-trans isomer was 69% e.e. and that of (+)-cis isomer was 68% e.e.
Quantity
5.4 mg
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
(R)-N-salicylidene-2-amino-1,1-diphenylpropanol
Quantity
18.23 mg
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
9.98 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

18.05 mg (0.05 mmol) of copper trifluoromethanesulfonate, 19.9 mg (0.055 mmol) of bis[2-[4(R)-phenyl-5,5-dimethyl-2-oxazoline]]methane and 5 ml of n-butyl chloride were charged in a 50 ml Schienk's tube wherein the atmosphere is substituted with nitrogen, followed by stirring at room temperature for 10 minutes. After 30.0 g (275 mmol) of 2,5-dimethyl-2,4-hexadiene was further added, 5.70 g (50 mmol) of ethyl diazoacetate was added dropwise at 50° C. over 2 hours. After the completion of the dropwise addition of ethyl diazoacetate, the mixture was further stirred at 50° C. for 1 hour. The amount of chrysanthemic acid ethyl ester formed was determined by gas chromatography. As a result, it was 8.43 g and the yield was 86.0% based on ethyl diazoacetate and, furthermore, the trans/cis ratio was 72/28. After 2,5-dimethyl-2,4-hexadiene (boiling point: 51° C./30 mmHg) was distilled off from the reaction mixture, 1 g of the concentrated solution was taken out. Then, 10 ml of an aqueous 1N sodium hydroxide solution and 5 ml of ethanol were added and alkali hydrolysis was performed by stirring at 100° C. for 1 hour. The resulting chrysanthemic acid was reacted with I-menthol and the formed diastereomer ester was analyzed by gas chromatography. As a result, the optical purity of the (+)-trans isomer was 60% e.e., whereas, the optical purity of the (+)-cis isomer was 27% e.e.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bis[2-[4(R)-phenyl-5,5-dimethyl-2-oxazoline]]methane
Quantity
19.9 mg
Type
reactant
Reaction Step Four
Name
copper trifluoromethanesulfonate
Quantity
18.05 mg
Type
catalyst
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

19.64 mg (0.05 mmol) of a copper complex prepared from 9.98 mg (0.05 mmol) of copper acetate monohydrate and 18.23 mg (0.055 mmol) of (R)-N-salicylidene-2-amino-1,1-diphenylpropanol, and 6.09 (55 mmol) of 2,5-dimethyl-2,4-hexadiene were charged in a 50 ml Schlenk's tube wherein the atmosphere is substituted with nitrogen. After 5.4 mg of phenylhydrazine was further added, 1.14 g (10 mmol) of ethyl diazoacetate was added dropwise at 50° C. over 2 hours. After the completion of the dropwise addition of ethyl diazoacetate, the mixture was further stirred at 25° C. for 1 hour. The amount of chrysanthemic acid ethyl ester formed was determined by gas chromatography. As a result, it was 1.52 g and the yield was 77.7% based on ethyl diazoacetate and, furthermore, the trans/cis ratio was 61/39. After 2,5dimethyl-2,4-hexadiene (boiling point: 51° C./30 mmHg) was distilled off from the reaction mixture, 1 g of the concentrated solution was taken out. Then, 10 ml of an aqueous 1N sodium hydroxide solution and 5 ml of ethanol were added and alkali hydrolysis was performed by stirring at 100° C. for 1 hour. The resulting chrysanthemic acid was reacted with 1-menthol and the formed diastereomer ester was analyzed by gas chromatography. As a result, the optical purity of the (+)-trans isomer was 69% e.e., whereas, the optical purity of the (+)-cis isomer was 68% e.e.
Quantity
5.4 mg
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(R)-N-salicylidene-2-amino-1,1-diphenylpropanol
Quantity
18.23 mg
Type
reactant
Reaction Step Four
[Compound]
Name
6.09
Quantity
55 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.98 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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